Product packaging for Macrolactin A(Cat. No.:)

Macrolactin A

Cat. No.: B1244447
M. Wt: 402.5 g/mol
InChI Key: XXDIJWSZFWZBRM-CKRZXURPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrolactin A is a macrocyclic polyene lactone first identified from a marine Bacillus species, recognized for its broad spectrum of potent biological activities. This compound is a key subject of investigation in infectious disease research, demonstrating significant efficacy against multi-drug resistant bacterial pathogens. It exhibits potent activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with studies showing its minimum inhibitory concentration (MIC) against MRSA to be as low as 2 µg/mL . A 2025 study has elucidated that its antibacterial mechanism involves the inhibition of protein synthesis in bacteria by targeting the translation elongation factor Tu (EF-Tu), thereby disrupting the initial step of the elongation phase . Beyond its antibacterial applications, this compound is a promising candidate in virology research. Comprehensive in silico studies have identified it as a novel inhibitory agent for the SARS-CoV-2 main protease (M pro /3CL pro ), with molecular docking revealing strong binding energy (-9.22 kcal/mol) within the catalytic pocket of the protease (PDB: 6LU7) . The stability of the protein-ligand complex and a high binding free energy, as confirmed by molecular dynamics simulations and MM/GBSA calculations, suggest its potential as a therapeutic inhibitor for COVID-19, though further in vitro and in vivo validation is required . The research value of this compound is further supported by its favorable pharmacokinetic properties predicted via ADME evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O5 B1244447 Macrolactin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one

InChI

InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-23,25-27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21-,22+,23+/m1/s1

InChI Key

XXDIJWSZFWZBRM-CKRZXURPSA-N

Isomeric SMILES

C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O

Canonical SMILES

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O

Synonyms

macrolactin A

Origin of Product

United States

Biosynthetic Pathways and Molecular Genetics

Polyketide Synthase (PKS) Machinery for Macrolactin A Biosynthesis

This compound is a polyketide, synthesized through the decarboxylative condensation of small carboxylic acid units in a manner analogous to fatty acid synthesis. google.com This assembly is performed by a large, multifunctional enzyme complex known as a Type I Polyketide Synthase (PKS). researchgate.netresearchgate.net The PKS machinery responsible for this compound biosynthesis is modular, with distinct domains performing specific catalytic steps. researchgate.netnih.gov

The genetic blueprint for this compound production is encoded within a specific biosynthetic gene cluster (BGC). In the genome of the plant growth-promoting bacterium Bacillus amyloliquefaciens FZB42, three PKS gene clusters were identified: pks1, pks2, and pks3. researchgate.netnih.gov While pks1 and pks3 were linked to the production of bacillaene (B1261071) and difficidin, respectively, the product of the pks2 cluster was initially unknown. nih.govthieme-connect.com

Subsequent research involving mass spectrometric analysis of culture filtrates from wild-type B. amyloliquefaciens FZB42 and its mutants revealed metabolites specific to the pks2 operon. researchgate.netnih.gov These compounds were identified as this compound, Macrolactin D, 7-O-malonyl-macrolactin A, and 7-O-succinyl-macrolactin A. researchgate.netnih.gov This discovery confirmed that the pks2 operon, subsequently renamed the macrolactin (mln) gene cluster, is responsible for the biosynthesis of the macrolactin family of compounds. researchgate.net The potential for macrolactin production has been found to be widely distributed among various Bacillus amyloliquefaciens strains. researchgate.netnih.gov

The macrolactin (mln) gene cluster in B. amyloliquefaciens FZB42 comprises nine genes, designated mlnA through mlnI, which encode the entire assembly line for the polyketide core. researchgate.net

Table 1: Genes of the Macrolactin (mln) Biosynthetic Cluster (pks2) in B. amyloliquefaciens FZB42

GenePutative Function / Encoded ProteinReference
mlnA (pks2A)Discrete Malonyl-CoA Acyltransferase (AT) researchgate.netsecondarymetabolites.org
mlnB (pks2B)Polyketide Synthase Type I researchgate.netsecondarymetabolites.org
mlnC (pks2C)Polyketide Synthase Type I researchgate.netsecondarymetabolites.org
mlnD (pks2D)Polyketide Synthase Type I researchgate.netsecondarymetabolites.org
mlnE (pks2E)Polyketide Synthase Type I researchgate.netsecondarymetabolites.org
mlnF (pks2F)Polyketide Synthase Type I researchgate.netsecondarymetabolites.org
mlnG (pks2G)Polyketide Synthase Type I researchgate.net
mlnH (pks2H)Polyketide Synthase Type I researchgate.net
mlnI (pks2I)Thioesterase (TE) / Cyclase researchgate.net

The macrolactin synthase is a Type I PKS, characterized by large, multifunctional enzymes that contain multiple catalytic domains. researchgate.netresearchgate.net A notable feature of the mln cluster is its trans-AT architecture. researchgate.netnih.gov This means that unlike typical modular PKS systems where each module has its own integrated Acyltransferase (AT) domain, the mln synthase utilizes a single, discrete AT enzyme (encoded by mlnA) that acts iteratively to load the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP) domains of each module. researchgate.netresearchgate.net

Feeding experiments using 13C-labeled acetate (B1210297) confirmed that the carbon backbone of this compound is assembled from acetate/malonate precursors, consistent with a polyketide pathway. researchgate.netnih.gov The structure of the final molecule is directly correlated with the organization of the domains within the PKS modules. researchgate.net

Table 2: Key Enzymatic Domains in this compound PKS Machinery

DomainAbbreviationFunctionReference
KetosynthaseKSCatalyzes the Claisen condensation between the growing polyketide chain and the extender unit, elongating the carbon backbone. researchgate.netfrontiersin.org
AcyltransferaseATSelects and loads the appropriate extender unit (malonyl-CoA) onto the ACP domain. In the macrolactin system, this is a discrete enzyme acting in trans. researchgate.netnih.govfrontiersin.org
Acyl Carrier ProteinACPA small protein that carries the growing polyketide chain and the extender units, tethered via a phosphopantetheinyl arm, to the various catalytic domains. researchgate.netfrontiersin.org
KetoreductaseKRReduces the β-keto group formed after condensation to a β-hydroxyl group. researchgate.netfrontiersin.org
DehydrataseDHEliminates a water molecule from the β-hydroxyl group to form a double bond. researchgate.netfrontiersin.org
EnoylreductaseERReduces the double bond formed by the DH domain to a single bond. researchgate.netfrontiersin.org
ThioesteraseTECatalyzes the final step of the PKS assembly line, which involves the release of the completed polyketide chain, often accompanied by cyclization to form the 24-membered macrolactone ring of this compound. researchgate.netnih.gov

Post-PKS Modification Enzymes and Tailoring Steps

After the 24-membered macrolactone core of this compound is synthesized and released from the PKS machinery, it undergoes further enzymatic modifications known as tailoring steps. researchgate.netnih.gov These reactions, which include epoxidation, glycosylation, and acylation, are crucial for generating the structural diversity observed within the macrolactin family. researchgate.netnih.govnih.gov

Epoxidation is a common tailoring reaction in polyketide biosynthesis, catalyzed by enzymes such as P450 monooxygenases. nih.govmdpi.com This modification introduces an epoxide ring onto the macrolactone backbone, which can significantly alter the molecule's chemical properties and biological activity. mdpi.com While epoxidation is recognized as a key diversification step in the biosynthesis of many macrolactins and other polyenes, the specific enzymes responsible for this reaction in the this compound pathway are part of the broader post-PKS modification toolkit. researchgate.netnih.govmdpi.com

Glycosylation, the attachment of sugar moieties to the macrolactone core, is another important tailoring step. researchgate.netnih.gov This reaction is catalyzed by glycosyltransferases (GTs). While this compound itself is not glycosylated, some members of the macrolactin family, such as macrolactins B, C, O, P, Q, and R, are. acs.orgacs.org For instance, studies have identified glycosyltransferases, such as BmmGT1 and BmmGT2 in Bacillus methylotrophicus, that can attach glucose units to the this compound core, demonstrating that it is a viable substrate for such modifications. researchgate.net These reactions generate new, glycosylated macrolactin derivatives, highlighting a key mechanism for structural diversification. researchgate.netacs.org

Acylation is a prominent tailoring step in the biosynthesis of this compound derivatives. Research has shown that the hydroxyl group at the C-7 position of the this compound core can be acylated with different small molecules. researchgate.net Specifically, two major acylated derivatives have been isolated alongside this compound from B. amyloliquefaciens FZB42: 7-O-malonyl this compound and 7-O-succinyl this compound. researchgate.netresearchgate.netnih.gov These compounds are formed by the enzymatic transfer of a malonyl or succinyl group, respectively, to the C-7 hydroxyl. researchgate.net The presence of these derivatives indicates that specific acyltransferases, which are not part of the core pks2 cluster, act on the this compound scaffold after its initial synthesis. researchgate.netresearchgate.net The malonylation at the C-7 position has been noted for its contribution to potent antibacterial activity. researchgate.net

Genomic Insights into Macrolactin Production

The biosynthesis of this compound is orchestrated by a specific biosynthetic gene cluster (BGC), primarily identified as the pks2 or mln cluster in various Bacillus species. nih.govnih.gov Genomic analysis has been instrumental in elucidating the genetic blueprint for the production of this 24-membered macrolide antibiotic.

The macrolactin BGC is characterized by a modular type I polyketide synthase (PKS) system that exhibits a trans-acyltransferase (AT) architecture. nih.gov This means that instead of each PKS module having its own integrated AT domain, a discrete AT enzyme is used iteratively throughout the polyketide chain assembly. The gene cluster typically consists of a series of genes, designated mlnA through mlnI (or bmmA-I), which are co-linear with the structure of this compound. nih.gov The core genes encode the large, multifunctional PKS enzymes responsible for the stepwise condensation of acetate/malonate units to form the polyketide backbone. nih.gov

Genomic mining tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MIBiG (Minimum Information about a Biosynthetic Gene cluster) have been pivotal in identifying and annotating the macrolactin BGC in a wide range of bacteria. acs.orgmdpi.com These computational approaches have revealed the widespread distribution of the genetic potential for macrolactin production, particularly among strains of Bacillus velezensis, Bacillus amyloliquefaciens, and Bacillus subtilis. nih.govresearchgate.netfrontiersin.org For instance, in B. amyloliquefaciens FZB42, the pks2 cluster was definitively linked to the production of macrolactins, including this compound. nih.gov Similarly, studies on B. velezensis strains have consistently identified a highly conserved macrolactin H BGC. caister.com

Comparative genomic analyses have shown high sequence identity for the core biosynthetic genes across different producer strains. For example, the macrolactin core biosynthetic genes in Bacillus amyloliquefaciens strain Cas02 showed 98.13% sequence identity to those in the well-characterized strain FZB42. researchgate.net The presence of the mln gene has been used as a genetic marker to screen for macrolactin-producing strains. frontiersin.org

The macrolactin gene cluster not only contains the core PKS genes but also genes encoding tailoring enzymes, such as glycosyltransferases, that can modify the macrolactin scaffold to produce various derivatives. nih.gov However, some of these tailoring enzyme genes, like bmmGT1 in Bacillus methylotrophicus B-9987, can be located outside the main BGC. nih.gov The genomic context and the presence of these tailoring enzymes contribute to the diversity of macrolactin analogues produced by different strains.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

Gene DesignationPutative FunctionOrganism Example
pks2/mln/bmmPolyketide Synthase (PKS) gene clusterBacillus amyloliquefaciens FZB42
mlnA-I/bmmA-ICore PKS and associated enzymesBacillus amyloliquefaciens, B. methylotrophicus
pksSPutative cytochrome P450Bacillus velezensis
bmmGT1Glycosyltransferase (often outside the main cluster)Bacillus methylotrophicus B-9987

Metabolic Engineering and Genetic Strategies for Yield Enhancement

The low native yield of this compound in wild-type producer strains has prompted the development of various metabolic engineering and genetic strategies to enhance its production. These approaches range from random mutagenesis to targeted genetic modifications and process optimization.

One effective strategy has been the use of mutagenesis coupled with high-throughput screening. For example, a combination of atmospheric and room temperature plasma (ARTP) mutagenesis and UV irradiation has been successfully applied to Bacillus siamensis. This approach led to a mutant strain, Mut-K53, which produced 156.46 mg/L of macrolactins, a 3.95-fold increase compared to the original strain. acs.orgnih.gov Proteomic analysis of such high-yielding mutants revealed that the upregulation of pathways involved in the supply of key precursors, like acyl-CoA and amino acids, was a major contributor to the increased production. nih.gov

Adaptive laboratory evolution (ALE) has also emerged as a powerful tool. By subjecting Bacillus siamensis to gradually increasing saline stress, a salt-resistant mutant was evolved that also exhibited enhanced macrolactin production. nih.gov This evolved strain showed a 71.04% improvement in macrolactin yield in a high-glucose medium. nih.gov Genomic sequencing of this mutant identified a specific mutation in the hisD gene (hisDD41Y), and its overexpression resulted in a 3.42-fold increase in macrolactin production, suggesting a link between amino acid metabolism and antibiotic biosynthesis. nih.govnih.gov

More targeted genetic engineering approaches have also proven successful. Overexpression of key biosynthetic genes is a direct strategy to boost production. For instance, overexpressing the trans-acyltransferase gene (mlnA homolog bmmA) in Bacillus methylotrophicus B-9987 resulted in a 0.6-fold increase in this compound yield. nih.gov Similarly, enhancing the expression of the sfp gene, which encodes a phosphopantetheinyl transferase required for the activation of PKS enzymes, led to a 1.6-fold improvement in this compound production in the same strain. nih.gov

Conversely, the inactivation of competing metabolic pathways can redirect precursors towards macrolactin biosynthesis. A significant enhancement in this compound production was achieved by inactivating the bmmGT1 gene, which encodes a glycosyltransferase that converts this compound into glycosylated derivatives. The resulting mutant strain produced approximately 6-fold more this compound than the wild-type strain. nih.gov

While heterologous expression of large PKS gene clusters like the one for macrolactin is challenging, it holds potential for production in more tractable hosts like Streptomyces or other Bacillus species. google.comfrontiersin.org This approach could overcome limitations of the native producers and facilitate further engineering efforts. Combinatorial biosynthesis, which involves mixing and matching PKS domains and tailoring enzymes, offers a promising avenue for generating novel macrolactin analogues with potentially improved properties. researchgate.netcapes.gov.br

Optimization of fermentation conditions, often guided by statistical methods like response surface methodology (RSM), complements these genetic strategies. By optimizing factors such as medium composition, temperature, and pH, the yield of this compound from Bacillus amyloliquefaciens ESB-2 was increased 2.4-fold, reaching 21.63 mg/L. nih.gov

Table 2: Summary of Strategies for Enhancing this compound Production

StrategyApproachOrganismYield Improvement
MutagenesisUV-ARTP compound mutagenesisBacillus siamensis YB3043.95-fold increase
Adaptive Laboratory EvolutionSaline stress adaptationBacillus siamensis A7271.04% increase
Gene OverexpressionOverexpression of bmmA (trans-acyltransferase)Bacillus methylotrophicus B-9987~0.6-fold increase
Gene OverexpressionOverexpression of sfp (phosphopantetheinyl transferase)Bacillus methylotrophicus B-9987~1.6-fold increase
Gene InactivationInactivation of bmmGT1 (glycosyltransferase)Bacillus methylotrophicus B-9987~6-fold increase
Fermentation OptimizationResponse Surface Methodology (RSM)Bacillus amyloliquefaciens ESB-22.4-fold increase

Chemical Synthesis and Semisynthesis

Total Synthesis Approaches to Macrolactin A

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, has been a key area of focus for this compound. These approaches are crucial for confirming the structure of the natural product and for providing access to analogs for structure-activity relationship studies. acs.org

Several research groups have reported convergent total syntheses of this compound. acs.orgnih.gov A common strategy involves the disconnection of the 24-membered ring into two or more key fragments. For instance, a synthesis might involve the preparation of a C1-C11 fragment and a C12-C24 fragment, which are then joined together. researchgate.net Another approach divided the molecule into four principal components. acs.org The success of these convergent strategies often hinges on the development of efficient and stereoselective coupling reactions to connect the fragments and to form the macrocycle. acs.org Palladium-catalyzed reactions, such as the Stille cross-coupling, have proven to be particularly valuable for these purposes. acs.orgacs.org

Convergent Synthesis Fragment Key Reactions Reference
C1-C10 and C11-C24 fragmentsHorner-Emmons reaction, α-alkylation of sulfone researchgate.net
C7-C24 fragmentHydrotelluration/transmetalation, Hydrozirconation/transmetalation researchgate.net
C12-C24 fragmentWittig and modified Julia olefination researchgate.net
Four principal components (2-5)Julia-Lythgoe olefination, Asymmetric addition of an organometallic acs.org

The presence of multiple stereocenters in this compound necessitates the use of stereocontrolled synthetic methods to ensure the correct three-dimensional arrangement of atoms. nih.gov Various strategies have been employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. nih.govnih.gov

One notable approach utilized a newly developed 1,3-diol synthon to introduce two key stereogenic centers. nih.govacs.org This synthon was derived from a Noyori asymmetric reduction, a powerful method for the enantioselective reduction of ketones. acs.orgnih.gov Chiral sulfoxide (B87167) methodology has also been applied to control stereochemistry during the synthesis. acs.orgacs.org The stereocontrolled installation of the diene moieties is another critical aspect. Tellurium-derived cuprate (B13416276) organometallics have been used for the highly stereoselective formation of the C8 Z/E-diene, while Julia-Lythgoe olefination has been employed for the C15 E/E-segment. acs.orgnih.gov

Fragment Synthesis and Coupling Strategies

The synthesis of the individual fragments of this compound requires careful planning and execution. A variety of modern synthetic methods have been applied to construct these fragments with the desired stereochemistry and functionality. For example, the synthesis of the C12-C24 fragment has been achieved from D-glucose using Wittig and modified Julia olefination reactions as key steps. researchgate.net Another strategy for the C12-C24 fragment involved the assembly of three key intermediates via organometallic addition. acs.org

Once the fragments are prepared, they must be coupled together efficiently and stereoselectively. The Julia-Lythgoe olefination has been a popular choice for coupling fragments, as it is known to form carbon-carbon double bonds with high stereoselectivity. acs.orgacs.org The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide, has also been extensively used, not only for fragment coupling but also for the final macrocyclization step to form the 24-membered ring. acs.orgacs.org

Derivatization Strategies for Structural Diversification

Derivatization, the chemical modification of a compound to create new, structurally related molecules, is a valuable tool for exploring the structure-activity relationships of this compound. By synthesizing a variety of derivatives, researchers can identify the key structural features responsible for its biological activity and potentially develop analogs with improved properties.

One area of focus for derivatization has been the modification of the hydroxyl groups in the this compound structure. For example, 7-O-malonyl this compound and 7-O-succinyl this compound have been isolated and shown to have different biological activities compared to the parent compound, indicating the importance of the C-7 position. asm.orgresearchgate.net The hydroxyl group at C-15 has also been suggested to play an important role in the antibacterial activity of macrolactins. asm.org The synthesis of various analogs with modifications at these and other positions can provide valuable insights into the SAR of this class of compounds. nih.gov Glycosylation, the attachment of sugar moieties, is another derivatization strategy that can enhance structural and biological diversity. nih.gov

Mechanistic Dissection of Biological Activities Non Clinical Focus

Antibacterial Activity Mechanisms

Macrolactin A (McA), a 24-membered macrolide antibiotic, demonstrates a multifaceted approach to inhibiting bacterial growth, primarily by disrupting essential cellular processes. biorxiv.org Its mechanisms of action include the inhibition of protein biosynthesis and interference with bacterial cell division. biorxiv.org

This compound is a known inhibitor of protein synthesis in bacteria. nih.govelsevierpure.com This inhibitory effect has been demonstrated through both in vivo and in vitro bioreporter systems. researchgate.net The primary target of this compound within the protein synthesis machinery is the elongation factor Tu (EF-Tu). biorxiv.org

Elongation factor Tu (EF-Tu) is a crucial protein in bacterial protein synthesis, responsible for delivering aminoacyl-tRNA to the ribosome. nih.govrcsb.org this compound targets EF-Tu, which was identified through the analysis of genomic mutations in this compound-resistant strains of Bacillus pumilus. biorxiv.org These resistant strains exhibited single and multiple nucleotide polymorphisms in the tuf gene, which encodes for EF-Tu. biorxiv.orgnih.gov Cross-resistance assays with kirromycin, another antibiotic known to target EF-Tu, further substantiated the finding that this compound acts similarly to elfamycin-like antibiotics. nih.govresearchgate.net

Molecular modeling studies have provided insights into the interaction between this compound and EF-Tu. biorxiv.org These studies suggest that this compound binds to the interface of domains 1 and 2 of EF-Tu. nih.govresearchgate.net This binding is characterized by the formation of non-covalent bonds with amino acid residues, specifically Arg206 and Asp207, at this interface. biorxiv.org The binding of this compound at this site is thought to prevent the formation of the ternary complex EF-Tu–GTP–aa-tRNA, a critical step in protein elongation. biorxiv.org The binding site of this compound on EF-Tu appears to be distinct from that of other EF-Tu inhibitors like kirromycin and pulvomycin. biorxiv.org

Table 1: Molecular Docking Details of this compound with EF-Tu

Parameter Finding
Binding Site Interface of domains 1 and 2 of EF-Tu nih.govresearchgate.net
Interacting Amino Acid Residues Arg206 and Asp207 biorxiv.org
Bonding Type Non-covalent biorxiv.orgnih.gov

| Proposed Mechanism of Inhibition | Prevents the formation of the EF-Tu–GTP–aa-tRNA ternary complex biorxiv.org |

This compound specifically inhibits the initial step of the elongation phase of protein synthesis. nih.govelsevierpure.comresearchgate.net A toe-printing assay revealed that the ribosome stalls at the 5th codon, indicating that this compound interferes with the elongation stage. biorxiv.org This targeted disruption of the elongation process effectively halts the synthesis of new proteins, leading to the inhibition of bacterial growth. biorxiv.orgresearchgate.net

The antibacterial activity of this compound varies among different bacterial species. biorxiv.org While its inhibitory action on protein synthesis is independent of the bacterial species, the concentration required to achieve this inhibition differs. nih.govelsevierpure.com For instance, the concentration of this compound needed to inhibit protein synthesis in an E. coli cell-free model was found to be 50 times lower than that required in a S. aureus cell-free model. biorxiv.orgnih.govelsevierpure.com Studies have shown that among Gram-positive bacteria, Bacillus pumilus, Listeria monocytogenes, and Staphylococcus epidermidis exhibit high sensitivity. biorxiv.org In contrast, some strains of Pectobacterium carotovorum have shown resistance even at high concentrations. biorxiv.org This differential sensitivity suggests that factors other than the primary target, such as cell wall permeability, may influence the efficacy of this compound. biorxiv.org

Table 2: Differential Sensitivity of Bacterial Species to this compound

Bacterial Species Gram Stain Sensitivity to this compound
Escherichia coli Negative Sensitive (in cell-free models) biorxiv.orgnih.gov
Staphylococcus aureus Positive Less sensitive (in cell-free models) biorxiv.orgnih.gov
Bacillus pumilus Positive Highly sensitive biorxiv.org
Listeria monocytogenes Positive Highly sensitive biorxiv.org
Staphylococcus epidermidis Positive Highly sensitive biorxiv.org

In addition to inhibiting protein synthesis, this compound has been observed to interfere with bacterial cell division. biorxiv.org Transmission electron microscopy of Agrobacterium tumefaciens cells treated with macrolactins revealed impaired cell division and separation of daughter cells, as well as incomplete formation of septa. biorxiv.org This effect on cell division is hypothesized to be linked to the interaction of this compound with EF-Tu. EF-Tu is known to interact with MreB, a bacterial cytoskeletal protein crucial for maintaining cell shape. By targeting EF-Tu, this compound may indirectly disrupt the function of the MreB cytoskeleton, leading to abnormalities in cell division and shape. biorxiv.org

Modulation of Bacterial Energy Metabolism

The primary antibacterial mechanism of this compound is the inhibition of protein synthesis, an energetically demanding process for bacteria researchgate.netnih.gov. By targeting and inhibiting the translation elongation factor Tu (EF-Tu), this compound effectively halts protein production nih.gov. This disruption of a major ATP-consuming pathway inherently modulates the cell's energy metabolism. While some macrolide antibiotics are known to directly target components of energy production, such as ATP synthase, the principal action of this compound is focused on protein synthesis biorxiv.orgbiomol.com. Some early research into the mechanisms of different macrolactins has explored possibilities such as the inhibition of bacterial H+-transporting two-sector ATPase or NADPH-dependent β-ketoacyl-ACP reductase (FabG), an enzyme in fatty acid synthesis biorxiv.orgresearchgate.net. However, the most robust evidence points toward the inhibition of protein synthesis as the central mechanism, with effects on energy metabolism being a downstream consequence of this action researchgate.netnih.gov.

Antifungal Activity Investigations

This compound has demonstrated notable antifungal activity against several important plant pathogens. Research has confirmed its efficacy in inhibiting the growth of fungi such as Fusarium oxysporum and Rhizoctonia solani. One study revealed that the cell-free supernatant of Bacillus subtilis BS-58, which produces this compound, showed significant antifungal activity, inhibiting F. oxysporum by 65.57% and R. solani by 61.66%. Scanning electron microscopy of the interaction showed that this compound causes hyphal disintegration, preventing the pathogens from infesting the host plant.

In comparative studies, the derivative 7-O-succinyl this compound has shown even more potent antifungal activity than this compound, suggesting a structure-activity relationship where the succinyl moiety at the C-7 position enhances its effects. Both compounds have been shown to cause cellular damage in phytopathogenic fungi.

Table 1: Antifungal Activity of this compound

Fungal PathogenProducing BacteriumObserved Effect
Fusarium oxysporumBacillus subtilis BS-5865.57% inhibition, hyphal disintegration
Rhizoctonia solaniBacillus subtilis BS-5861.66% inhibition, hyphal disintegration

Antiviral Activity Investigations

This compound has been identified as a compound with a broad range of antiviral activities. It has shown significant inhibitory effects against mammalian Herpes simplex viruses (HSV), specifically type I and type II. Furthermore, it has been investigated for its capacity to protect T-lymphoblast cells against Human Immunodeficiency Virus (HIV) replication.

More recent computational studies have explored the potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In silico screening and molecular docking analyses predicted that this compound could effectively bind to the active site of the protease. Molecular dynamics simulations further suggested that the this compound-protease complex remains stable. These computational findings highlight this compound as a potential therapeutic inhibitor against SARS-CoV-2, although further in vitro and in vivo validation is required to confirm its efficacy.

Table 2: Investigated Antiviral Targets of this compound

VirusTarget/EffectMethodology
Herpes Simplex Virus (Type I & II)Inhibition of viral activityIn vitro assays
Human Immunodeficiency Virus (HIV)Protection of T-lymphoblast cells from viral replicationIn vitro assays
SARS-CoV-2Potential inhibition of the main protease (Mpro)In silico screening, molecular docking, and molecular dynamics simulations

Anti-inflammatory Activity Mechanisms

This compound and its derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These compounds have been shown to inhibit the production and expression of pro-inflammatory mediators. The mechanism of action involves the regulation of signals such as BACH1 and HO-1/Nrf2 and the suppression of Toll-like receptor 4 (TLR4) activation, which is a primary receptor for lipopolysaccharides (LPS) from Gram-negative bacteria that triggers inflammatory responses. By inhibiting TLR4 activity, macrolactins can down-regulate the subsequent phosphorylation of MAPK and NF-κB p65, which are crucial for the expression of pro-inflammatory genes.

Modulation of Inflammatory Cytokine Production (e.g., IL-6, GM-CSF)

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines. In studies using LPS-stimulated macrophage and microglial cells, this compound was found to down-regulate the expression of Interleukin-6 (IL-6), a central mediator of inflammation. The inhibition of IL-6, along with other inflammatory mediators like TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), demonstrates the potent ability of this compound to control inflammatory responses at the molecular level. While the relationship between granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-6 production is established in inflammatory conditions, specific research detailing the direct modulation of GM-CSF by this compound is limited.

Inhibition of Tankyrase Activity

The derivative 7-O-succinyl this compound (SMA) has been identified as an inhibitor of tankyrase 1 and tankyrase 2, enzymes that play a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various diseases nih.gov. Tankyrases destabilize axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase activity, SMA helps to stabilize this complex, leading to a reduction in nuclear β-catenin levels and subsequent suppression of TCF/LEF1 transcriptional activity nih.gov.

Although its potency against tankyrase is lower than that of selective inhibitors like XAV939, SMA demonstrates a strong functional effect on the signaling pathway. This dual-targeting ability makes its derivatives potential candidates for further investigation in diseases characterized by aberrant Wnt signaling nih.gov.

Table 3: Tankyrase Inhibition by 7-O-Succinyl this compound (SMA)

EnzymeIC₅₀ Value of SMAReference Inhibitor (XAV939) IC₅₀
Tankyrase 150.1 μM11 nM nih.gov
Tankyrase 215.5 μMN/A

Downregulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for therapeutic intervention.

Research has demonstrated that 7-O-succinyl this compound (SMA) significantly suppresses the PI3K/Akt signaling pathway. Studies in HT29 human colon cancer cells showed that SMA markedly reduced the activity of PI3K/Akt. nih.govnih.gov This inhibition leads to a cascade of downstream effects, including a decrease in the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β). nih.govnih.gov The dephosphorylated, active form of GSK3β can then phosphorylate its own downstream targets, playing a crucial role in the regulation of cellular processes. In the context of inflammation, which is closely linked to cancer, SMA has also been shown to cause a significant suppression of TNF-α-induced phosphorylation of PI3K and Akt. nih.gov

Stabilization of the β-Catenin Destruction Complex

The β-catenin destruction complex is a multi-protein assembly that targets the transcriptional co-activator β-catenin for degradation, thereby preventing its accumulation and translocation to the nucleus. nih.gov In the absence of Wnt signaling, this complex is active, keeping β-catenin levels low.

A key mechanism of action for 7-O-succinyl this compound (SMA) is the stabilization of this β-catenin destruction complex. nih.govnih.gov By inhibiting the PI3K/Akt pathway, SMA prevents the inhibitory phosphorylation of GSK3β, a core component of the destruction complex. nih.govnih.gov An active GSK3β can then phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This entire process is facilitated by the scaffolding proteins Axin and Adenomatous Polyposis Coli (APC). nih.gov The stabilization of the destruction complex by SMA ultimately leads to an increase in β-catenin phosphorylation and a reduction of its levels in the nucleus. nih.govnih.gov

Anti-cancer Activity Mechanisms

The anticancer properties of this compound and its derivatives are multifaceted, involving the modulation of key signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net While both this compound (MA) and 7-O-succinyl this compound (SMA) have been noted for their anti-angiogenic and antitumor activities, the detailed mechanistic studies have predominantly focused on SMA. nih.gov

Suppression of Tankyrase and PI3K/Akt Pathways

A significant finding in the study of 7-O-succinyl this compound (SMA) is its ability to dually inhibit both the Tankyrase and the PI3K/Akt pathways. nih.govnih.gov Tankyrases are enzymes that destabilize the Axin protein, a central component of the β-catenin destruction complex. nih.gov By inhibiting tankyrase, SMA leads to increased levels of Axin, which further promotes the stability and activity of the destruction complex. nih.govnih.gov

This dual inhibition is particularly effective. The suppression of the PI3K/Akt pathway by SMA prevents the deactivation of GSK3β, while the concurrent inhibition of tankyrase activity enhances the structural integrity of the β-catenin destruction complex. nih.govnih.gov This two-pronged attack ensures a more robust and effective reduction in the levels of nuclear β-catenin. nih.gov

Impact on β-Catenin Dependent Transcriptional Activity

The accumulation of nuclear β-catenin allows it to interact with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of genes that drive cell proliferation and survival, such as c-Myc and cyclin D1. The multifaceted inhibition of upstream signaling by 7-O-succinyl this compound (SMA) culminates in a potent suppression of β-catenin-dependent transcriptional activity. nih.gov

Despite having a relatively low potency against tankyrase enzymes directly when compared to selective inhibitors like XAV939, SMA demonstrates strong inhibitory effects on TCF/LEF1 transcriptional activity. nih.gov This suggests that the combined effect of PI3K/Akt pathway inhibition and tankyrase suppression creates a synergistic effect that effectively shuts down the transcriptional output of the Wnt/β-catenin pathway. nih.gov

Compound Target IC50 Value
7-O-succinyl this compound (SMA)Tankyrase 150.1 µM
7-O-succinyl this compound (SMA)Tankyrase 215.5 µM
7-O-succinyl this compound (SMA)β-catenin-dependent TCF/LEF1 transcriptional activity39.8 nM
XAV939 (Reference Inhibitor)Tankyrase 111 nM
XAV939 (Reference Inhibitor)β-catenin-dependent TCF/LEF1 transcriptional activity28.1 nM

In vitro Inhibition of Cancer Cell Proliferation

The mechanistic actions of 7-O-succinyl this compound (SMA) translate into tangible anti-proliferative effects in cancer cell lines. In vitro studies have shown that SMA can inhibit the proliferation of various cancer cells, including human colon cancer (HT29) and lung cancer (A549) cell lines. nih.gov Furthermore, SMA has been shown to suppress the colony-forming ability of colon cancer cells, indicating its potential to inhibit tumor initiation and growth. nih.gov Studies on glioblastoma cell lines (U87MG, U251MG, and LN229) also demonstrated that a salt form of SMA affected cell viability in a concentration-dependent manner. spandidos-publications.com

Cell Line Cancer Type Effect of SMA
HT29Human Colon CancerInhibition of proliferation, reduction in nuclear β-catenin. nih.gov
A549Human Lung CancerInhibition of proliferation. nih.gov
CT26Mouse Colon CancerSuppression of colony-forming ability. nih.gov
U87MG, U251MG, LN229Human GlioblastomaConcentration-dependent inhibition of cell viability. spandidos-publications.com

In vivo Tumor Growth Suppression in Animal Models

The anti-cancer efficacy of 7-O-succinyl this compound (SMA) has been validated in preclinical animal models. In a CT26 syngeneic mouse tumor model, SMA administered intraperitoneally demonstrated a dose-dependent suppression of tumor growth. nih.govsemanticscholar.org Similar significant tumor growth inhibition was observed in an HT29 xenograft mouse tumor model. nih.gov

Furthermore, in a mouse xenograft model using A549 lung cancer cells, SMA significantly suppressed tumor growth. nih.gov In an orthotopic mouse model of glioblastoma using U87MG cells, treatment with an SMA salt resulted in a significant reduction in tumor volume and an increase in survival time. spandidos-publications.com In xenograft tumor tissues, analysis confirmed that SMA dose-dependently inhibited nuclear β-catenin, reduced GSK3β phosphorylation, and increased Axin levels, consistent with its proposed mechanism of action. nih.gov

Animal Model Cancer Type Key Findings
CT26 Syngeneic Mouse ModelColon CancerDose-dependent suppression of tumor growth. nih.gov
HT29 Xenograft Mouse ModelColon CancerSignificant inhibition of tumor growth. nih.gov
A549 Xenograft Mouse ModelLung CancerSignificant suppression of tumor growth. nih.gov
U87MG Orthotopic Mouse ModelGlioblastomaSignificant reduction in tumor volume and increased survival. spandidos-publications.com

Structure Activity Relationship Sar Studies of Macrolactins

Significance of Functional Groups at Specific Positions (e.g., C-15 Hydroxyl Group)

The presence and nature of functional groups at specific positions on the macrolactin ring are key determinants of their biological activity. A significant body of research points to the crucial role of the hydroxyl (-OH) group at the C-15 position.

Studies have consistently shown that the presence of a hydroxyl group at C-15 is important for the antibacterial activity of macrolactins. mdpi.comasm.orgresearchgate.net For instance, macrolactin K, which possesses a keto group (C=O) at C-15 instead of a hydroxyl group, displays very weak antibacterial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net This suggests that the hydroxyl group at this position is a key contributor to the antibacterial efficacy. mdpi.comresearchgate.net Further analysis of various macrolactin analogues reinforces the idea that the C-15 position is a crucial active site for antibacterial effects. mdpi.com

Impact of 7-O-Substitutions (e.g., malonyl, succinyl) on Biological Profiles

Modifications at the 7-O-position of the macrolactin ring have been shown to significantly enhance the biological activity, particularly the antibacterial profile. The addition of malonyl or succinyl groups at this position leads to derivatives with improved efficacy against clinically relevant pathogens.

For example, 7-O-malonyl macrolactin A (MMA) and 7-O-succinyl this compound (SMA) demonstrate superior antibacterial activity compared to the parent compound, this compound. nih.govresearchgate.net This is especially notable against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov While this compound shows good inhibition against MRSA, it is inactive against VRE; in contrast, both MMA and SMA inhibit VRE. nih.gov This highlights the importance of the C-7 substituent for broadening the antibacterial spectrum. nih.govresearchgate.net The enhanced activity of these derivatives suggests that the C-7 residue plays a critical role in the biological activities of these compounds. nih.gov Furthermore, these 7-O-substituted analogues often exhibit lower cytotoxicity compared to this compound, making them more promising candidates for further development. nih.gov

Comparative Analysis of this compound and its Naturally Occurring and Synthetic Analogues

Comparative studies of this compound with its naturally occurring and synthetic analogues have provided valuable insights into the structural requirements for its various biological activities. These analyses have underscored the importance of specific structural features in dictating the potency and spectrum of action.

Naturally occurring analogues of this compound, such as 7-O-malonyl this compound and 7-O-succinyl this compound, have demonstrated enhanced antibacterial activity, particularly against drug-resistant strains. nih.gov For instance, while all macrolactins tested showed good inhibitory activity against both methicillin-sensitive and methicillin-resistant S. aureus, only the 7-O-substituted derivatives, MMA and SMA, were also effective against vancomycin-resistant enterococci, a feat not achieved by the unsubstituted this compound. nih.gov This suggests that the esterification at the C-7 hydroxyl group is a key modification for improving the antibacterial profile.

Furthermore, the hydroxyl group at the C-15 position has been identified as a significant contributor to antibacterial efficacy. mdpi.comresearchgate.net Analogues where this hydroxyl group is replaced by a keto group, such as in macrolactin K, exhibit a marked decrease in antibacterial activity. researchgate.net

Ecological Roles and Biocontrol Applications

Role in Microbial Interactions and Competition

In the complex and competitive microbial world, the production of antimicrobial compounds is a key strategy for survival and niche establishment. Macrolactins, including Macrolactin A, function as potent antibacterial agents, allowing the producing organisms to outcompete other microbes for resources. nih.govresearchgate.netfrontiersin.orgwhiterose.ac.ukdatadryad.orgresearchgate.net This antagonistic interaction is a fundamental aspect of microbial community dynamics. nazarethcastellanos.com

Research has shown that the production of this compound by bacteria such as Bacillus amyloliquefaciens is influenced by the surrounding microbial community. For instance, the presence of the plant pathogen Ralstonia solanacearum or its secretions can alter the metabolic output of B. amyloliquefaciens, leading to changes in the composition of macrolactins produced. acs.org This suggests a dynamic interplay where this compound production is a responsive, competitive tool. Furthermore, studies exploring the trade-offs between growth and antibiotic production have revealed that environmental factors, such as the availability of different carbon sources, can significantly influence the extent of this competition. datadryad.orgresearchgate.net For example, while sugars may primarily promote the growth of B. amyloliquefaciens, organic and amino acids can enhance the production of macrolactin and bacillaene (B1261071), leading to stronger inhibition of R. solanacearum. datadryad.orgresearchgate.net

Effects on Soil Microbial Community Structure and Diversity

The introduction of this compound into the soil environment can cause significant shifts in the microbial community's structure and diversity. As a broad-spectrum antibacterial agent, it can disrupt the pre-existing balance of the soil microbiome. nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org

At the genus level, the effects are also pronounced. The application of macrolactins has been shown to reduce the presence of nine out of twelve bacterial genera that have a relative abundance of over 1%. nih.govfrontiersin.org However, some genera, such as Burkholderia, Dyella, and Rhodanobacter, exhibit increased relative abundance, suggesting a higher resistance to macrolactins. nih.govfrontiersin.orgfrontiersin.org More targeted studies with this compound have shown decreases in the abundance of genera like Baekduia, Conexibacter, and Capillimicrobium. biorxiv.org

Table 1: Impact of Macrolactin Application on Soil Bacterial Phyla and Genera

An interesting consequence of applying external macrolactins to the soil is the impact on the native microbial populations that produce these same antibiotics. Research has shown that the application of macrolactins can lead to a reduction in the copy number of the polyketide synthase (PKS) gene, which is responsible for macrolactin biosynthesis. nih.govresearchgate.netfrontiersin.orgnih.gov This suggests that the introduction of an external source of the antibiotic can inhibit the intrinsic production within the soil microbial community, a potential feedback mechanism with ecological implications. nih.govresearchgate.netnih.gov

Biocontrol Potential against Plant Pathogens

This compound has emerged as a promising biocontrol agent due to its antagonistic activity against a range of bacterial and fungal plant pathogens. frontiersin.orgfrontiersin.orgfrontiersin.orgbiorxiv.org Strains of bacteria that produce this compound, such as Bacillus velezensis and Bacillus amyloliquefaciens, are being explored for their ability to suppress plant diseases. researchgate.netresearchgate.netnih.govnih.gov

This compound has demonstrated significant inhibitory effects against several important bacterial plant pathogens. It has been identified as a key substance in the biocontrol activity against Ralstonia solanacearum, the causative agent of bacterial wilt in many crops. acs.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org Studies have shown that this compound can inhibit the growth of this pathogen, contributing to the disease-suppressive ability of producing strains. researchgate.netresearchgate.netfrontiersin.org

Similarly, this compound plays a crucial role in the antagonistic activity against Agrobacterium tumefaciens, which causes crown gall disease. researchgate.netresearchgate.netx-mol.netnih.gov Research indicates that macrolactins inhibit the cell division of A. tumefaciens. researchgate.netresearchgate.netx-mol.netnih.govbiorxiv.org Mutant strains of B. velezensis unable to produce macrolactin show significantly reduced biocontrol efficacy against crown gall disease, highlighting the compound's importance in this interaction. x-mol.netnih.gov

Table 2: Biocontrol Activity of this compound Against Plant Pathogens

Fermentation and Production Optimization Strategies

Isolation and Screening of High-Producing Microbial Strains

The search for potent Macrolactin A producers often begins with screening microorganisms isolated from diverse environments, particularly marine and soil samples. nih.govjmb.or.krjmb.or.kr For instance, a marine bacterium, Bacillus subtilis ZJUIBE-076, was isolated from a soil sample from the East Sea, China. nih.gov Similarly, Bacillus amyloliquefaciens CHO104 was selected from approximately 100 microorganisms isolated from a soil sample due to its strong antagonistic activity against the fungus Fusarium solani. jmb.or.kr Another strain, Bacillus amyloliquefaciens ESB-2, was isolated from a seawater sample in Yuhuan, Zhejiang, China. mdpi.comnih.gov Researchers have also identified Bacillus siamensis and Actinomadura sp. as producers of macrolactins. jmb.or.krfrontiersin.orgacs.org

The screening process typically involves isolating a large number of microbial strains and then assessing their ability to produce the target compound. jmb.or.krresearchgate.net A common method is to test the antimicrobial activity of the culture broth from these isolates against various indicator microorganisms. jmb.or.krnih.govijcmas.com For example, the agar (B569324) diffusion method, using paper discs or wells, is frequently employed to identify strains that create a zone of inhibition against test pathogens like Staphylococcus aureus or E. coli. jmb.or.krnih.govscielo.br Strains showing the highest inhibitory activity are then selected for further investigation and identification, often using 16S rRNA gene sequencing. mdpi.comjmb.or.krresearchgate.net

Once a producing strain is identified, mutagenesis techniques can be employed to further enhance its production capabilities. In one study, a mutant strain of Bacillus siamensis YB304, named Mut-K53, was developed using UV-ARTP compound mutagenesis, which resulted in a this compound yield of 156.46 mg/L, a 3.95-fold increase compared to the original strain. nih.gov

Optimization of Fermentation Medium Components

The composition of the fermentation medium significantly influences the yield of this compound. mdpi.com Key components that are often optimized include carbon sources, nitrogen sources, and inorganic salts. nih.govmdpi.comresearchgate.net Statistical methods like Plackett-Burman design and response surface methodology (RSM) are efficient tools used to study the interactions between different medium components and identify the optimal composition for maximizing production. nih.govmdpi.comnih.gov

Carbon Source Optimization

The choice of carbon source is critical for microbial growth and metabolite production. frontiersin.org Various carbohydrates are tested to find the most suitable one for this compound fermentation. In a study with Bacillus subtilis BS21, corn flour was found to be the most effective carbon source for producing antimicrobial metabolites. nih.gov For Bacillus pumilus LYMC-3, glucose was identified as the most suitable carbon source for promoting its antagonistic activity. mdpi.com Another study found that soluble starch was a significant factor in this compound production by Bacillus subtilis ZJUIBE-076. nih.gov Through optimization, a soluble starch concentration of 26.6 g/L was determined to be optimal for this strain. nih.gov

Table 1: Effect of Different Carbon Sources on Antimicrobial Activity/Production

Producing Strain Base Medium Tested Carbon Sources Most Effective Carbon Source Reference
Bacillus subtilis BS21 - Glucose, fructose, sucrose, lactose, soluble starch, corn flour Corn flour nih.gov
Bacillus pumilus LYMC-3 NB Medium Glucose, soluble starch, maltose, mannitol, beef paste, sucrose Glucose mdpi.com

Nitrogen Source Optimization

Nitrogen is another essential nutrient, and both organic and inorganic nitrogen sources can profoundly affect this compound yield. nih.gov Studies have shown that complex organic nitrogen sources often support high antibiotic production. nih.gov For instance, Faeces bombycis (silkworm feces), which is rich in proteins, was found to be the best single nitrogen source for Bacillus subtilis ZJUIBE-076 compared to yeast extract, peptone, and others. nih.gov In another case, peptone at a concentration of 14.8 mg/mL was optimal for Bacillus amyloliquefaciens ESB-2. mdpi.commdpi.comnih.gov For Bacillus subtilis BS21, soybean meal was the most effective nitrogen source. nih.gov

Table 2: Effect of Different Nitrogen Sources on this compound Production/Activity

Producing Strain Tested Nitrogen Sources Most Effective Nitrogen Source Optimal Concentration Reference
Bacillus subtilis ZJUIBE-076 Faeces bombycis, yeast extract, peptone, soybean meal, NH₄Cl, (NH₄)₂SO₄, beef extract Faeces bombycis 2.4 g/L nih.gov
Bacillus amyloliquefaciens ESB-2 Peptone, yeast extract, beer extract, etc. Peptone 14.8 mg/mL mdpi.comnih.gov
Bacillus pumilus LYMC-3 Peptone, yeast powder, urea, soybean peptone, ammonium (B1175870) sulfate (B86663), tryptone Peptone 15 g/L mdpi.com

Inorganic Salt Effects

Inorganic salts provide essential minerals for microbial growth and metabolism. mdpi.com The presence and concentration of specific salts can significantly impact fermentation. For example, ammonium sulfate ((NH₄)₂SO₄) was identified as a key factor for this compound production by Bacillus subtilis ZJUIBE-076, with an optimal concentration determined to be 9.5 g/L. nih.gov Research on Bacillus pumilus LYMC-3 showed that magnesium sulfate (MgSO₄) was important for improving the production of its antagonistic metabolites. mdpi.com Conversely, the addition of certain salts like MnSO₄ can sometimes lead to a loss of antibacterial activity, as observed with Bacillus subtilis BS21. nih.gov In the case of Bacillus amyloliquefaciens ESB-2, FePO₄ at a concentration of 0.01 mg/mL was part of the final optimized medium. mdpi.comnih.gov The effect of inorganic salts is often linked to their role as cofactors for enzymes involved in the biosynthesis of secondary metabolites.

Optimization of Culture Conditions

Beyond the nutrient medium, physical parameters of the fermentation process, such as temperature, must be carefully controlled to maximize product yield. mdpi.comglobalresearchonline.net

Temperature Regimes

Temperature directly influences microbial growth rate and enzyme activity, thereby affecting the synthesis of metabolites like this compound. globalresearchonline.net Different strains exhibit different optimal temperatures for production. For Bacillus amyloliquefaciens ESB-2, temperature was found to be a significant factor, with an optimal value of 26.3°C determined through response surface methodology. mdpi.comnih.govnih.gov In another study optimizing conditions for a biocontrol bacterium, Bacillus amyloliquefaciens TD-7, the optimal temperature range for producing antimicrobial substances was found to be 32-36°C. zgswfz.com.cn For the production of macrolactin D by Paenibacillus polymyxa, the temperature was held constant at 28°C. mdpi.com This highlights the necessity of determining the specific optimal temperature for each producing strain to achieve the highest possible yield.

Table 3: Optimal Temperatures for Macrolactin/Antimicrobial Production by Various Strains

Strain Optimal Temperature Reference
Bacillus amyloliquefaciens ESB-2 26.3°C mdpi.comnih.gov
Bacillus amyloliquefaciens TD-7 32-36°C zgswfz.com.cn
Paenibacillus polymyxa 28°C mdpi.com

pH Control

The hydrogen ion concentration (pH) of the fermentation medium is a critical parameter that significantly influences microbial growth and the biosynthesis of secondary metabolites, including this compound. The optimal pH for the producing organism, typically species of Bacillus, ensures maximal enzymatic activity for both cell proliferation and product formation. Research into the fermentation of this compound by the marine bacterium Bacillus amyloliquefaciens ESB-2 has identified a specific initial pH that is conducive to high yields. nih.govnih.gov Studies employing statistical optimization methods have consistently shown that an initial pH of 6.0 is optimal for maximizing the production of this compound. nih.govnih.govmdpi.comgoogle.com This precise pH level is a key factor in the optimized fermentation conditions that led to a significant increase in production, reaching concentrations as high as 21.63 mg/L. nih.govnih.govmdpi.com While the initial pH is set at 6.0, the metabolic activity of the bacteria during fermentation can cause shifts in the medium's pH. In some related bioprocesses, pH is not only set at the beginning but may also be controlled during the process, for instance, through the automated addition of acid or base in response to online measurements, a technique used in the optimization of the related compound Macrolactin D. mdpi.com

Aeration and Agitation Parameters

Aeration and agitation are fundamental physical parameters in aerobic fermentation processes, as they govern the transfer of oxygen from the gas phase into the liquid medium, making it available for the microbial cells. jksus.orgdeogiricollege.orgmdpi.com The production of this compound by Bacillus species is an aerobic process, making the efficiency of oxygen supply a rate-limiting factor. deogiricollege.org Agitation, typically achieved by impellers in a bioreactor, serves multiple purposes: it disperses air into fine bubbles to increase the surface area for mass transfer, suspends the microbial cells uniformly throughout the medium, and enhances the transfer of heat and nutrients. deogiricollege.orgmdpi.com

In shake flask studies for optimizing this compound production by Bacillus amyloliquefaciens ESB-2, a rotation speed of 150 rpm was determined to be optimal. nih.govnih.gov This speed, in conjunction with other optimized parameters, contributed to a 2.4-fold increase in the final product concentration. mdpi.com In bioreactor settings, both agitation speed and aeration rate (often measured in volume of air per volume of medium per minute, vvm) are critical. jksus.orgmdpi.com These parameters directly influence the volumetric oxygen transfer coefficient (kLa), a key measure of the fermenter's capacity to supply oxygen. mdpi.com For instance, in the production of other microbial metabolites, kLa values have been shown to increase with rising agitation speeds and aeration rates. mdpi.com However, excessively high agitation can cause shear stress, damaging the cells, while overly vigorous aeration can lead to foaming issues. researchgate.net Therefore, a carefully balanced combination of these parameters is essential to ensure high cell density and maximized synthesis of this compound. jksus.orgmdpi.com

Advanced Bioprocess Engineering and Modeling

To overcome the limitations of low fermentation titers, which have historically restricted the broader pharmacological investigation of this compound, advanced bioprocess engineering and modeling strategies are employed. mdpi.comnih.gov These methods move beyond traditional one-factor-at-a-time optimization, which is often time-consuming and fails to account for the complex interactions between various fermentation parameters. nih.gov Statistical and mathematical tools like Response Surface Methodology (RSM) are utilized to efficiently explore multivariable systems, leading to a more comprehensive understanding and robust optimization of the production process. mdpi.comchromatographyonline.com These advanced strategies have been successfully applied to enhance the production of this compound from various marine bacteria, including Bacillus amyloliquefaciens and Bacillus subtilis. mdpi.comnih.gov

Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. chromatographyonline.com It is particularly effective for modeling and analyzing problems where a response of interest is influenced by several variables. mdpi.com In the context of this compound production, RSM allows researchers to quantify the relationships between key fermentation parameters and the final product yield. nih.gov By conducting a limited number of strategically designed experiments, RSM can identify the optimal conditions for maximizing production, saving both time and resources compared to conventional methods. nih.govchromatographyonline.com Studies have demonstrated the power of RSM in significantly boosting this compound yields. For example, its application led to a 2.7-fold increase in production by Bacillus subtilis and a 2.4-fold increase by Bacillus amyloliquefaciens ESB-2. mdpi.comnih.govacademax.com The methodology generates a model equation that describes the behavior of the system, allowing for the prediction of the response for different levels of the variables. chromatographyonline.com

Plackett-Burman Design

The Plackett-Burman Design (PBD) is a powerful statistical tool used in the initial stages of optimization to efficiently screen a large number of variables and identify the most significant ones. nih.govnih.govscielo.br This fractional factorial design is particularly useful for identifying the few critical factors that have the largest impact on the response from a multitude of potential variables. nih.gov In the optimization of this compound production by Bacillus amyloliquefaciens ESB-2, a PBD was used to examine the importance of eight different fermentation conditions. nih.govmdpi.com These variables included both nutritional components and physical parameters. nih.gov

The statistical analysis of the PBD results revealed that peptone, medium volume, and temperature had the most significant positive effects on the production of this compound, with confidence levels above 95%. nih.gov The other variables were deemed insignificant and were not considered for further optimization. nih.gov This screening step is crucial as it reduces the complexity of the system and allows subsequent optimization efforts to focus only on the vital few factors. scielo.br

Table 1: Plackett-Burman Design for Screening Variables in this compound Production by B. amyloliquefaciens ESB-2. nih.gov
VariableCodeLow Level (-)High Level (+)Significance (p-value)
Peptonex₁5 g/L15 g/LSignificant (<0.05)
Yeast Extractx₂1 g/L5 g/LInsignificant
Beer Extractx₃1 g/L5 g/LInsignificant
Glucosex₄5 g/L15 g/LInsignificant
FePO₄x₅0.01 g/L0.05 g/LInsignificant
Medium Volumex₆50%75%Significant (<0.05)
Temperaturex₇25 °C30 °CSignificant (<0.05)
Initial pHx₈6.08.0Insignificant

Box-Behnken Design

Following the screening of variables with a Plackett-Burman design, a Box-Behnken Design (BBD) is often employed to further optimize the significant factors. nih.govnih.govmdpi.com BBD is a type of response surface design that is used to fit a quadratic model, allowing for the investigation of linear, interaction, and quadratic effects of the variables on the response. mdpi.comnih.gov In the case of this compound production by B. amyloliquefaciens ESB-2, a BBD was used to explore the optimal levels of the three significant factors identified by PBD: peptone, medium volume, and temperature. nih.govmdpi.com

The BBD experiments generate data that are fitted to a second-order polynomial equation. mdpi.com Analysis of variance (ANOVA) is then used to confirm the significance of the model. mdpi.com This model can be visualized as 3D response surface plots, which show the interaction between two variables while keeping the third at a constant level. chromatographyonline.com Through this methodology, the precise optimal conditions for maximizing this compound yield were determined. nih.govmdpi.com

Table 2: Optimized Conditions for this compound Production using Box-Behnken Design. nih.govnih.govmdpi.com
ParameterOptimal Value
Peptone14.8 mg/mL
Medium Volume72.4%
Temperature26.3 °C
Initial pH6.0
Rotation Speed150 r/min
Resulting this compound Yield21.63 mg/L

Model-Based Real-time Optimization and State Estimation

While statistical models like RSM are powerful, the next frontier in bioprocess optimization involves the use of dynamic, model-based real-time optimization. mdpi.comresearchgate.net This advanced strategy has been successfully applied to the production of the closely related compound Macrolactin D by Paenibacillus polymyxa and provides a blueprint for enhancing this compound fermentation. mdpi.com This approach relies on developing a nonlinear dynamic biological model that describes the complex kinetics of cell growth, substrate consumption, and product formation over time. mdpi.commdpi.com

A key component of this strategy is state estimation, where online measurements from process analytical technology (PAT), such as near-infrared (NIR) spectroscopy, off-gas analysis (CO₂), and base consumption for pH control, are used to continuously update the model's prediction of the fermenter's state. mdpi.com A sigma-point Kalman filter (SPKF) can be used for this purpose, improving the model's accuracy in real-time. mdpi.com This improved model then enables nonlinear real-time optimization, where control parameters like feed rates can be adjusted dynamically throughout the fermentation to maximize the final product concentration. mdpi.com This model-predictive control approach has been shown to increase Macrolactin D production by 28% compared to offline optimization methods, demonstrating its significant potential for complex secondary metabolite fermentations. mdpi.com

Adaptive Laboratory Evolution for Enhanced Biosynthesis

Adaptive laboratory evolution (ALE) is a powerful strategy for improving microbial phenotypes by applying selective pressures over extended periods, driving the selection of strains with desired characteristics without the need for detailed genetic knowledge. researchgate.netmdpi.com This approach has been successfully employed to enhance the production of this compound by addressing the inherent toxicity of macrolide antibiotics to their producer strains. researchgate.netnih.gov

One notable study utilized saline stress as a selective pressure to engineer a mutant strain of Bacillus siamensis A72 with enhanced macrolactin biosynthesis. researchgate.netdntb.gov.ua The rationale was that resistance to saline stress could be coupled with improved tolerance and, consequently, higher production of macrolactins, which are toxic to the producing organism. researchgate.netnih.gov This hypothesis was tested by cultivating the parental strain in a fermentation medium with gradually increasing saline concentrations over a period of 60 days. researchgate.netnih.gov

The evolved, saline-resistant strain demonstrated a significant increase in macrolactin production compared to the original parental strain. researchgate.net The improvement was particularly pronounced under higher glucose concentrations, indicating a more efficient utilization of the carbon source for biosynthesis in the evolved strain. nih.govresearchgate.net

Table 1: Comparison of Macrolactin Production Between Parental and Evolved Strain

Fermentation Medium Condition Improvement in Macrolactin Production by Evolved Strain
Non-saline stress, 50 g/L glucose 11.93% researchgate.netnih.gov
Non-saline stress, 70 g/L glucose 71.04% researchgate.netnih.gov

To elucidate the genetic basis for this enhanced production, the genome of the evolved strain was sequenced. researchgate.net This analysis revealed a specific mutation, hisDD41Y, as the causal factor for the improved biosynthesis of macrolactins (MLNs). researchgate.netnih.gov Further investigation through the overexpression of the mutated gene confirmed its role in significantly boosting macrolactin output. researchgate.net The underlying mechanism is thought to be that saline resistance provides protection to the producer strain from the feedback inhibition caused by the macrolactin end-product, thereby allowing for higher accumulation. researchgate.netnih.gov

Table 2: Effect of hisDD41Y Mutation on Macrolactin Production

Genetic Modification Increase in Macrolactin Production
Overexpression of hisDD41Y 3.42 times higher than control researchgate.netnih.gov

Transcriptomic and metabolomic analyses of the evolved strain further revealed that alterations in amino acid metabolism were linked to the enhanced production of macrolactins. researchgate.netresearchgate.netnih.gov This successful application of ALE using saline stress as a selective pressure not only improved this compound production but also suggests a broadly applicable strategy for enhancing the biosynthesis of other toxic microbial compounds. researchgate.netnih.gov

Emerging Research Directions and Future Scientific Perspectives

Unraveling Undiscovered Molecular Targets and Mechanisms of Action

While the antibacterial properties of Macrolactin A have been recognized since the late 1980s, its precise mechanism of action remained elusive for a considerable time. biorxiv.org Recent groundbreaking research has significantly advanced our understanding, yet many aspects still warrant deeper investigation.

A pivotal study has demonstrated that this compound functions as an inhibitor of protein synthesis in bacteria. biorxiv.orgresearchgate.netbiorxiv.org This was determined through both in vivo and in vitro systems. biorxiv.orgresearchgate.net Specifically, the toe-printing assay revealed that this compound inhibits the first step of the elongation stage of protein synthesis. researchgate.netbiorxiv.org Further investigation into the molecular basis of this inhibition identified the translation elongation factor Tu (EF-Tu) as a key target. biorxiv.orgresearchgate.net Through the analysis of this compound-resistant Bacillus pumilus, researchers identified nucleotide polymorphisms in the gene encoding EF-Tu. researchgate.netbiorxiv.org Molecular modeling further supports this, showing that the this compound molecule can form non-covalent bonds at the interface of domains 1 and 2 of EF-Tu. biorxiv.orgresearchgate.netbiorxiv.org This mode of action positions this compound as an elfamycin-like antibiotic. biorxiv.orgbiorxiv.org

However, the full spectrum of this compound's molecular interactions is likely more complex. Earlier hypotheses suggested other potential targets, such as H+-transporting two-sector ATPase and bacterial peptide deformylase, which were proposed for this compound and its derivatives. researchgate.netfrontiersin.orgnih.gov While the primary antibacterial mechanism appears to be the inhibition of protein synthesis via EF-Tu, the possibility of secondary targets or alternative mechanisms in different organisms or under varying conditions cannot be discounted. Future research will likely focus on comprehensively mapping the interactome of this compound to identify all its binding partners and elucidate the downstream consequences of these interactions. Such studies are crucial for a complete understanding of its biological activity and for anticipating potential off-target effects.

Discovery and Characterization of Novel Macrolactin Variants

The macrolactin family of natural products is continually expanding, with researchers isolating and characterizing new structural variants from diverse microbial sources. To date, at least 33 different macrolactins have been described. biorxiv.orgbiorxiv.org These discoveries highlight the biosynthetic versatility of macrolactin-producing organisms and offer a rich source of novel compounds with potentially unique biological activities.

Recent discoveries include five new 24-membered macrolactins, bamemacrolactins A-E, produced by Bacillus siamensis isolated from a gorgonian coral. mdpi.com Another novel compound, 7-O-methyl-5′-hydroxy-3′-heptenoate−macrolactin, was obtained from Bacillus subtilis. mdpi.com Additionally, a new 24-membered ring lactone, macrolactin S, which is uniquely hydroxylated at the C-12 position, was isolated from a marine Bacillus sp. nih.gov The discovery of 7-O-malonyl this compound (MMA) from a Bacillus subtilis soil isolate is also noteworthy, as it exhibits activity against several multidrug-resistant gram-positive bacterial pathogens. nih.govresearchgate.net

These newly identified macrolactins often possess distinct structural features, such as different ring sizes (e.g., 22-membered rings), dicyclic lactone structures, or variations in side chains and functional groups. researchgate.net The characterization of these novel variants is critical as their structural modifications can lead to altered bioactivities, including enhanced antimicrobial potency, a broader spectrum of activity, or entirely new therapeutic properties. mdpi.comresearchgate.net

Advancements in Synthetic Biology for Macrolactin Biosynthesis

The biosynthesis of macrolactins is a complex process mediated by large, multi-domain enzymes known as polyketide synthases (PKS). frontiersin.orgbiorxiv.org Advances in synthetic biology and metabolic engineering are providing powerful tools to harness and manipulate these biosynthetic pathways for enhanced production and the generation of novel macrolactin analogs. acs.orgcore.ac.uk

Macrolactins are synthesized non-ribosomally by type I polyketide synthase systems. biorxiv.orgacs.org The modular nature of these PKS enzymes, where each module is responsible for a specific step in the polyketide chain elongation and modification, makes them amenable to genetic engineering. acs.org Synthetic biology approaches can be employed to refactor these biosynthetic gene clusters (BGCs), decoupling gene expression from native regulation and enabling precise control over metabolite production. nih.govfrontiersin.org

Key strategies in this area include:

Heterologous Expression: Moving the macrolactin BGC into a well-characterized and genetically tractable host strain can improve yields and facilitate pathway engineering. frontiersin.org

Promoter Engineering: Replacing native promoters with strong, inducible, or constitutive promoters can significantly increase the expression of the PKS genes and boost macrolactin production. researchgate.net

Precursor Engineering: Enhancing the supply of the basic building blocks for macrolactin synthesis, such as acetate (B1210297) and malonate, can drive flux through the pathway and increase final product titers. acs.orgresearchgate.net

Combinatorial Biosynthesis: Mixing and matching PKS domains from different biosynthetic pathways can lead to the creation of novel, "unnatural" macrolactin structures with potentially new or improved biological activities.

These advancements in synthetic biology not only hold the promise of making macrolactin production more efficient and economically viable but also open up exciting possibilities for generating diverse libraries of macrolactin derivatives for drug discovery. frontiersin.org

High-Throughput Screening and Omics-Based Discovery Platforms

The discovery and development of novel bioactive compounds like this compound are increasingly being accelerated by high-throughput screening (HTS) and sophisticated omics-based platforms. asm.org These technologies enable the rapid evaluation of large compound libraries and provide deep insights into the molecular mechanisms of action.

HTS allows for the automated testing of thousands of compounds, including newly discovered macrolactin variants or synthetically derived analogs, against a variety of biological targets. asm.orgresearchgate.net For instance, HTS has been used to evaluate the inhibitory activity of this compound and its derivatives against a panel of cytochrome P450 enzymes to assess potential drug-drug interactions. asm.org

The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery. evotec.comnih.gov These platforms provide a systems-level understanding of how a compound like this compound affects a cell or organism. evotec.comnih.gov For example, transcriptomic and proteomic analyses can reveal the genes and proteins that are differentially expressed in response to this compound treatment, offering clues about its targets and pathways of action. researchgate.netevotec.com Metabolomic profiling can identify changes in the cellular metabolic network, further elucidating the compound's effects. nih.gov

Development of this compound as a Mechanistic Probe in Cellular Biology

Beyond its direct therapeutic potential, this compound is emerging as a valuable tool for dissecting fundamental processes in cellular biology. biorxiv.orgresearchgate.netbiorxiv.org Its specific mechanism of action—inhibiting protein synthesis by targeting the elongation factor EF-Tu—allows it to be used as a chemical probe to study the roles of protein synthesis in various cellular contexts. biorxiv.orgresearchgate.netbiorxiv.org

By selectively inhibiting bacterial protein synthesis, this compound can help researchers understand the downstream consequences of this inhibition on bacterial physiology, virulence, and stress responses. biorxiv.org For example, studies have observed that treatment with this compound can lead to the formation of undivided cells with evidence of septal inhibition, suggesting a link between protein synthesis and cell division processes. biorxiv.orgresearchgate.net

Furthermore, the availability of a well-characterized inhibitor like this compound can facilitate the identification of new drug targets. researchgate.net By studying the resistance mechanisms that bacteria develop against this compound, such as mutations in the EF-Tu gene, researchers can gain deeper insights into the structure and function of this essential protein, potentially revealing new ways to inhibit it. biorxiv.orgresearchgate.net The use of this compound in conjunction with other inhibitors or genetic manipulations can help to unravel complex regulatory networks and cellular pathways.

Further Exploration of this compound's Role in Ecosystems and Agricultural Systems

This compound, produced by various soil and marine bacteria like Bacillus species, likely plays a significant role in mediating microbial interactions within their natural ecosystems. frontiersin.orgnih.govfrontiersin.org Its broad-spectrum antibacterial activity suggests it functions as a competitive agent, helping the producing organism to secure resources and inhibit the growth of competing microbes. frontiersin.orgnih.gov Understanding this ecological role is crucial, especially in the context of agricultural applications.

The application of macrolactins in agriculture, either as purified compounds or through the introduction of macrolactin-producing bacteria, has shown promise for controlling soil-borne plant pathogens. frontiersin.orgnih.govfrontiersin.org For example, this compound produced by Bacillus subtilis BS-58 has been shown to effectively control diseases caused by Fusarium oxysporum and Rhizoctonia solani. frontiersin.orgnih.gov The use of such microbial-derived biocontrol agents is seen as an eco-friendly alternative to chemical fungicides. nih.gov

However, the introduction of antibiotics into the soil can have complex and sometimes disruptive effects on the native microbial community. frontiersin.orgnih.govresearchgate.net Studies have shown that the application of macrolactin can alter the diversity and structure of the soil bacterial community, reducing the abundance of some groups like Acidobacteria while increasing others like Proteobacteria and Firmicutes. frontiersin.orgresearchgate.net It can also impact the abundance of native genes responsible for antibiotic production. frontiersin.orgresearchgate.net

Future research in this area will focus on:

Optimizing Biocontrol Strategies: Developing formulations and application methods that maximize pathogen suppression while minimizing disruption to beneficial soil microbes. nih.gov

Assessing Environmental Impact: Conducting long-term studies to understand the effects of macrolactin application on soil health, nutrient cycling, and the development of antibiotic resistance in the soil microbiome. biorxiv.org

Enhancing Plant Growth Promotion: Investigating how macrolactin-producing bacteria can dually serve as biocontrol agents and plant growth-promoting rhizobacteria (PGPR), potentially through the induction of systemic resistance in plants. researchgate.netmdpi.com

A thorough understanding of this compound's ecological functions is essential for its sustainable and effective use in agricultural systems. frontiersin.orgmdpi.com

Q & A

Q. What experimental methodologies are used to validate Macrolactin A’s antimicrobial activity against drug-resistant pathogens?

Minimum Inhibitory Concentration (MIC) assays are commonly employed, with protocols standardized by CLSI guidelines. For example, MIC values for this compound against methicillin-resistant Staphylococcus aureus (MRSA) are determined using broth microdilution, with results compared to reference antibiotics like vancomycin . Molecular docking studies (e.g., AutoDock Vina) further validate binding affinity to bacterial targets such as penicillin-binding proteins .

Q. How is the structural integrity of this compound confirmed in synthetic or extracted samples?

Analytical techniques include high-resolution mass spectrometry (HR-MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm lactone ring topology. Purity is assessed via HPLC with UV detection at 210–240 nm, referencing retention times against authenticated standards .

Q. What in vitro models are used to evaluate this compound’s antitumor potential?

Cell viability assays (e.g., MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) are standard. For example, IC50_{50} values are calculated after 48-hour exposure, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) . Dose-response curves and selectivity indices (normal vs. cancer cells) are critical for assessing therapeutic windows.

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations resolve contradictions in this compound’s binding stability across protein targets?

MD simulations (e.g., 100-ns trajectories using AMBER or GROMACS) analyze root-mean-square fluctuation (RMSF) and binding free energy (MM-GBSA). For instance, RMSF values >2.0 Å in residues like CYS 300 suggest flexible binding regions, while ΔGbind (−42 kcal/mol for Mpro–this compound) quantifies stability . Comparative docking with analogs (e.g., Stachyflin) identifies key hydrophobic/electrostatic interactions .

Q. What statistical frameworks address variability in this compound’s efficacy across preclinical studies?

Mixed-effects models account for inter-study heterogeneity (e.g., animal strain differences). Meta-analyses pool data from independent trials, weighting results by sample size and variance. For example, Higgins’ I2I^2 statistic quantifies inconsistency (%) in antitumor outcomes, with sensitivity analyses excluding outlier datasets .

Q. How are conflicting results in this compound’s dual antimicrobial/antitumor roles reconciled?

Context-dependent mechanisms are investigated via transcriptomics (RNA-seq) and metabolomics (LC-MS). For example, upregulated apoptosis pathways (e.g., caspase-3 in cancer cells) vs. disrupted cell wall synthesis (e.g., pbp2 downregulation in MRSA) are mapped to distinct molecular targets .

Methodological Challenges and Solutions

Q. What protocols ensure reproducibility in this compound’s extraction from marine bacteria?

Fermentation conditions (e.g., Bacillus subtilis culture at 28°C, pH 7.2) are optimized via response surface methodology (RSM). Extraction efficiency is validated using solvent partitioning (ethyl acetate/water) and repeated chromatographic purification (silica gel → Sephadex LH-20) .

Q. How are false positives mitigated in high-throughput screens for this compound derivatives?

Counter-screening against non-target proteins (e.g., human serum albumin) and orthogonal assays (e.g., SPR for binding kinetics) reduce off-target hits. Dose-response curves with Hill slopes >1.0 confirm specific activity .

Data Presentation and Validation

Q. What criteria validate computational predictions of this compound’s pharmacokinetics?

ADMET predictions (e.g., SwissADME) for bioavailability and toxicity are cross-validated with in vivo studies. For example, Cmax_{max} and AUC024_{0-24} in rodent plasma are measured via LC-MS/MS, ensuring concordance with simulated profiles .

Q. How are crystallographic data for this compound–protein complexes standardized?

Protein-ligand structures are deposited in the PDB (e.g., 6LU7), with validation via MolProbity (Ramachandran outliers <1%). Electron density maps (2Fo−Fc, contoured at 1.0σ) must unambiguously resolve the lactone ring .

Tables

Table 1. Key Binding Parameters for this compound–Mpro Complex (100-ns MD Simulation)

ParameterValueInterpretation
ΔGbind (MM-GBSA)−42 kcal/molHigh stability
Average RMSF (Cα)1.48 ÅLow backbone fluctuation
Key Fluctuating ResiduesCYS 300 (2.94 Å)Flexible binding region

Table 2. Comparative MIC Values for this compound Against Resistant Pathogens

PathogenMIC (μg/mL)Reference Drug (MIC)
MRSA2.5Vancomycin (1.0)
VRE (Enterococcus faecium)4.0Teicoplanin (8.0)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.